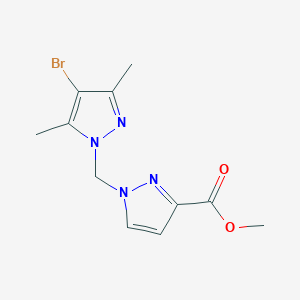

Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate (CAS: 1002243-83-5) is a pyrazole-based compound featuring a brominated and dimethyl-substituted pyrazole moiety linked via a methylene bridge to a pyrazole ring bearing a methyl carboxylate group. Its molecular formula is C₁₂H₁₃BrN₄O₂, with a molecular weight of 349.17 g/mol (calculated). This compound is synthesized through multi-step reactions, including alkylation and esterification, as inferred from analogous protocols for structurally related pyrazole derivatives .

The compound’s structure is characterized by:

- A 4-bromo-3,5-dimethyl-1H-pyrazole substituent at position 1 of the pyrazole ring.

- A methyl carboxylate group at position 3.

Properties

IUPAC Name |

methyl 1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O2/c1-7-10(12)8(2)16(13-7)6-15-5-4-9(14-15)11(17)18-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSPMSWDFPDPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)OC)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301132928 | |

| Record name | Methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301132928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002243-83-5 | |

| Record name | Methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002243-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301132928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with methyl 1H-pyrazole-3-carboxylate under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often catalyzed by transition metals.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

Another notable application is in the development of anti-inflammatory drugs. The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Preliminary studies have reported its effectiveness in reducing inflammation markers in animal models .

Pesticidal Activity

The compound's structural features allow it to interact with biological systems effectively, making it suitable for use as a pesticide. Studies have revealed that derivatives of this compound exhibit potent insecticidal and fungicidal activities. Field trials have shown that these compounds can significantly reduce pest populations while being less harmful to beneficial insects .

Synthesis of Functional Materials

In material science, this compound is utilized in the synthesis of novel polymers and composites. Its ability to form stable complexes with metals makes it valuable in creating materials with enhanced thermal and mechanical properties. Research has indicated that incorporating this compound into polymer matrices can improve their performance in various applications, including electronics and coatings .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole rings play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to structurally related pyrazole derivatives, focusing on substituents, molecular weights, and synthesis yields (Table 1).

Table 1: Comparison of Structural Analogues

Key Observations:

- Ester Group : Methyl esters (target compound) generally exhibit higher volatility and lower lipophilicity than ethyl esters (e.g., compound 9c in Table 1) .

- Synthetic Yields: Yields for quinoline-linked derivatives (e.g., 55% for compound 9c) suggest challenges in multi-step syntheses compared to simpler pyrazole carboxylates .

Reactivity and Functionalization

- Bromine Reactivity : The 4-bromo substituent in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with analogues like methyl 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate .

- Ester Hydrolysis : The methyl carboxylate group can undergo hydrolysis to carboxylic acids, a pathway exploited in prodrug design for related compounds .

- Formylation Resistance : Unlike 3,5-dimethyl-1H-pyrazole, the bromo-dimethyl substitution in the target compound may hinder formylation at position 4, as seen in analogous systems .

Notes and Limitations

Data Gaps : Specific biological activity, solubility, and stability data for the target compound are absent in the reviewed literature.

Synthetic Optimization: Higher yields for quinoline-linked derivatives (e.g., 55% for compound 9c) highlight the need for improved protocols for the target compound .

Structural Diversity : Substitutions on the pyrazole ring (e.g., benzoate vs. carboxylate) significantly alter physicochemical and biological profiles, warranting targeted studies .

Biological Activity

Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C12H14BrN3O2

Molecular Weight : 313.15 g/mol

IUPAC Name : this compound

CAS Number : 1002243-82-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology.

Anticancer Activity

Recent studies have demonstrated the compound's promising anticancer properties. For instance, derivatives of pyrazole compounds have shown significant cytotoxic effects against several cancer cell lines:

These findings indicate that modifications on the pyrazole ring can enhance anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been investigated. For example, certain synthesized pyrazoles were tested for their ability to inhibit inflammation in animal models:

- Carrageenan-induced edema : Compounds were shown to reduce swelling comparable to indomethacin, a standard anti-inflammatory drug.

This suggests that the methyl group and bromo substituent may play crucial roles in modulating inflammatory responses.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as monoamine oxidase (MAO). Some pyrazole derivatives have been reported to inhibit both MAO-A and MAO-B isoforms, indicating potential applications in treating neurodegenerative disorders:

The mechanism by which this compound exerts its biological effects may involve:

- Binding to Enzymes : The compound may interact with active sites on enzymes, altering their activity.

- Inhibition of Signal Pathways : It may interfere with signaling pathways involved in cell proliferation and inflammation.

- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

-

Study on Anticancer Efficacy :

- Researchers synthesized a series of pyrazole derivatives and tested their cytotoxicity against various cancer cell lines.

- Results indicated that modifications significantly influenced anticancer activity.

-

Study on Anti-inflammatory Effects :

- A study assessed the anti-inflammatory effects of pyrazole compounds using animal models.

- Results showed that certain compounds effectively reduced inflammation markers.

Q & A

Basic Question: What are the recommended synthetic routes for Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. For example, a brominated pyrazole intermediate (e.g., 4-bromo-3,5-dimethyl-1H-pyrazole) can undergo alkylation with a methyl pyrazole-carboxylate derivative. Key steps include:

- Alkylation: Reacting 4-bromo-3,5-dimethyl-1H-pyrazole with a methylating agent (e.g., methyl iodide) in the presence of a base like K₂CO₃ in acetonitrile at 60–80°C for 6–12 hours .

- Coupling: Using a catalyst such as DMSO to facilitate methylene bridge formation between pyrazole rings. Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical for yield optimization .

- Purification: Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) ensures high purity (>95%) .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural elucidation?

Methodological Answer:

Discrepancies in NMR or mass spectrometry data may arise from tautomerism or residual solvents. Strategies include:

- Multi-Technique Validation: Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) for unambiguous confirmation. For example, X-ray analysis of similar pyrazole derivatives resolved ambiguities in ring substitution patterns .

- Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .

- Solvent Elimination: Employ lyophilization or vacuum drying to remove solvent traces that may cause anomalous peaks .

Basic Question: What analytical techniques are most effective for purity assessment and characterization of this compound?

Methodological Answer:

- HPLC: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities at 0.1% levels. Retention time comparison with standards ensures identity .

- Melting Point: Sharp melting points (e.g., 150–152°C for related compounds) indicate purity .

- Spectroscopy: FT-IR confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). UV-Vis monitors conjugation effects in heterocyclic systems .

Advanced Question: How can researchers design biological activity studies to evaluate this compound’s potential as an enzyme inhibitor?

Methodological Answer:

- Target Selection: Prioritize enzymes with known pyrazole interactions (e.g., cyclooxygenase-2 or kinase families) based on structural analogs .

- In Vitro Assays: Use fluorescence-based assays (e.g., ATPase activity for kinases) with purified enzymes. IC₅₀ values are determined via dose-response curves .

- Molecular Docking: Perform docking studies (AutoDock Vina) to predict binding modes. For example, the bromine substituent may occupy hydrophobic pockets in target proteins .

- Control Compounds: Include positive controls (e.g., Celecoxib for COX-2) to benchmark activity .

Advanced Question: What strategies are used to study the mechanistic role of the bromine substituent in chemical reactivity?

Methodological Answer:

- Comparative Synthesis: Synthesize analogs without bromine or with other halogens (e.g., Cl, F) to assess electronic effects on reaction rates .

- Kinetic Studies: Monitor substituent impact via Hammett plots, measuring reaction rates under controlled conditions (e.g., SNAr reactions in DMSO) .

- Computational Analysis: Calculate electron density maps (Mulliken charges) to identify bromine’s influence on electrophilic substitution sites .

Basic Question: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Brominated pyrazoles may be irritants .

- Ventilation: Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HBr gas during deprotection steps) .

- Waste Disposal: Neutralize acidic/basic residues before disposal. Halogenated waste should be segregated for incineration .

Advanced Question: How can researchers leverage this compound as a building block for novel heterocyclic frameworks?

Methodological Answer:

- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling to replace bromine with aryl/heteroaryl groups, enabling access to biaryl pyrazole libraries .

- Cyclization: React the ester group with hydrazines to form pyrazolo[3,4-d]pyrimidines, a scaffold with reported anticancer activity .

- Functionalization: Convert the methyl ester to amides or hydrazides for diversification. For example, treatment with NH₂OH yields hydroxamic acids, potent metalloenzyme inhibitors .

Advanced Question: How do steric effects from the 3,5-dimethyl groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Mapping: X-ray crystallography of analogs reveals that 3,5-dimethyl groups create a crowded environment, hindering nucleophilic attack at the pyrazole C4 position .

- Kinetic Isotope Effects (KIE): Deuterium labeling at methyl groups can quantify steric vs. electronic contributions to reaction rates .

- Molecular Dynamics (MD): Simulate transition states to visualize steric hindrance effects in SN2 mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.